molecular formula C21H24ClN3O B14989876 N-{5-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide

N-{5-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide

Cat. No.: B14989876
M. Wt: 369.9 g/mol
InChI Key: DFKOURZLFKEAGG-UHFFFAOYSA-N
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Description

N-(5-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a benzodiazole ring, and a pentyl chain linked to an acetamide group. Benzodiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzodiazole Ring: This step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzodiazole core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pentyl Chain: The pentyl chain is introduced through a nucleophilic substitution reaction using a suitable alkyl halide.

    Formation of the Acetamide Group: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(5-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

N-(5-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(5-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE involves its interaction with specific molecular targets within the cell. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-{1-[(2-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE
  • N-(5-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE
  • N-(5-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE

Uniqueness

N-(5-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PENTYL)ACETAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C21H24ClN3O

Molecular Weight

369.9 g/mol

IUPAC Name

N-[5-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]pentyl]acetamide

InChI

InChI=1S/C21H24ClN3O/c1-16(26)23-14-8-2-3-13-21-24-19-11-6-7-12-20(19)25(21)15-17-9-4-5-10-18(17)22/h4-7,9-12H,2-3,8,13-15H2,1H3,(H,23,26)

InChI Key

DFKOURZLFKEAGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl

Origin of Product

United States

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